molecular formula C11H13N3O4 B14205696 2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol

2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol

Cat. No.: B14205696
M. Wt: 251.24 g/mol
InChI Key: BEDZXANQXLWQBM-XYOKQWHBSA-N
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Description

2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- is an organic compound with a complex structure that includes a cyclohexadienone core, a morpholinylamino group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- typically involves multiple steps. One common method includes the reaction of 2,4-cyclohexadienone with a morpholinylamine derivative under controlled conditions. The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions or substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Cyclohexadien-1-one, 6-methylene-: A similar compound with a methylene group instead of the morpholinylamino group.

    2-Methoxy-6-[(4-morpholinylamino)methylene]-2,4-cyclohexadien-1-one: A derivative with a methoxy group.

Uniqueness

2,4-Cyclohexadien-1-one, 6-[(4-morpholinylamino)methylene]-4-nitro- is unique due to the presence of both the morpholinylamino and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol

InChI

InChI=1S/C11H13N3O4/c15-11-2-1-10(14(16)17)7-9(11)8-12-13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+

InChI Key

BEDZXANQXLWQBM-XYOKQWHBSA-N

Isomeric SMILES

C1COCCN1/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1COCCN1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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